4-(1H-imidazol-1-yl)phenylboronic acid
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Overview
Description
4-(1H-Imidazol-1-yl)phenylboronic acid is an organic compound that features both an imidazole ring and a boronic acid group attached to a phenyl ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)phenylboronic acid typically involves the reaction of 1H-imidazole with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The imidazole ring can participate in reduction reactions, although this is less common.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other peroxides are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenylboronic acid derivatives.
Scientific Research Applications
4-(1H-Imidazol-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)phenylboronic acid involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine residues, such as serine proteases . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but with a hydroxyl group instead of a boronic acid group.
4-(1H-Imidazol-1-yl)aniline: Contains an amino group instead of a boronic acid group.
4-(1H-Imidazol-1-yl)acetophenone: Features a ketone group instead of a boronic acid group.
Uniqueness
4-(1H-Imidazol-1-yl)phenylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring reversible covalent interactions, such as enzyme inhibition and sensor development .
Properties
IUPAC Name |
(4-imidazol-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWRGUDJRIXYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CN=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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